molecular formula C18H17ClN2O4 B3128970 1-(4-Nitrophenyl)-4-piperidinyl 4-chlorobenzenecarboxylate CAS No. 339010-14-9

1-(4-Nitrophenyl)-4-piperidinyl 4-chlorobenzenecarboxylate

Cat. No. B3128970
CAS RN: 339010-14-9
M. Wt: 360.8 g/mol
InChI Key: DLOCZZBHBBHDQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring (a common feature in many pharmaceuticals ), a nitrophenyl group (which can contribute to the reactivity of the molecule ), and a chlorobenzenecarboxylate moiety (which could potentially contribute to the compound’s overall polarity and reactivity ).


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nitrations, halogenations, and esterifications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The piperidine ring would add a level of three-dimensionality to the molecule, while the nitrophenyl and chlorobenzenecarboxylate moieties could potentially form intramolecular hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitrophenyl group, which is known to undergo various reactions, including reductions . The chlorobenzenecarboxylate moiety could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitrophenyl group could potentially increase the compound’s acidity , while the chlorobenzenecarboxylate moiety could contribute to its overall polarity .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Nucleophilic Aromatic Substitution of Nitro Groups : A study by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution reactions involving nitro groups, which are key in synthesizing various compounds, including potential analogs of 1-(4-Nitrophenyl)-4-piperidinyl 4-chlorobenzenecarboxylate. The research highlights mechanisms relevant to the synthesis and modification of nitro-aromatic compounds, which can be foundational for creating complex molecules in pharmaceuticals and materials science (Pietra & Vitali, 1972).

Environmental Impact and Removal

  • Nitrosamines and Water : Nawrocki and Andrzejewski (2011) review the presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water systems, highlighting the environmental impact and methods for their removal. Given the structural similarity, understanding the behavior of nitrosamines can provide insights into the environmental fate and treatment strategies for related compounds (Nawrocki & Andrzejewski, 2011).

Pharmacological and Biological Applications

  • Cyclic Nitroxides and Nitric Oxide-Derived Oxidants : Augusto et al. (2008) discuss the potential therapeutic applications of cyclic nitroxides in attenuating the toxicity of nitric oxide-derived oxidants. This research could suggest avenues for developing novel therapeutic agents or protective compounds against oxidative stress, potentially relevant to derivatives of the compound (Augusto et al., 2008).

Future Directions

Future research could focus on elucidating the compound’s biological activity and potential applications in medicine or other fields. Additionally, more work could be done to optimize its synthesis and improve our understanding of its reactivity .

properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-14-3-1-13(2-4-14)18(22)25-17-9-11-20(12-10-17)15-5-7-16(8-6-15)21(23)24/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOCZZBHBBHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-4-piperidinyl 4-chlorobenzenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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